molecular formula C21H30FNO2 B13769501 3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI)

3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI)

Cat. No.: B13769501
M. Wt: 347.5 g/mol
InChI Key: DFUMBTGBUROVGN-YJYMSZOUSA-N
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Description

The compound 3-Pyridinemethanol, 5-ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-, (aR,4R)-(9CI) is a structurally complex derivative of pyridinemethanol. Its core structure includes a pyridine ring substituted with a hydroxymethyl group at the 3-position. Key structural features include:

  • 5-ethyl group: Enhances hydrophobicity and may influence steric interactions.
  • 2,6-bis(1-methylethyl) groups: Bulky isopropyl groups that increase steric hindrance, likely reducing reactivity in substitution reactions.
  • (aR,4R) stereochemistry: May dictate chiral interactions in catalytic or biological systems.

Properties

Molecular Formula

C21H30FNO2

Molecular Weight

347.5 g/mol

IUPAC Name

2-[(4R)-3-ethyl-5-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol

InChI

InChI=1S/C21H30FNO2/c1-7-15-19(16-9-8-14(22)10-17(16)25)18(13(6)24)21(12(4)5)23-20(15)11(2)3/h8-13,19,23-25H,7H2,1-6H3/t13-,19+/m1/s1

InChI Key

DFUMBTGBUROVGN-YJYMSZOUSA-N

Isomeric SMILES

CCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C

Canonical SMILES

CCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Photocatalytic Oxidation Performance

Compound Catalyst (TiO₂) Conversion (%) Selectivity (Main Products) Reference
3-Pyridinemethanol 250°C-treated 36 85% 3-pyridinemethanal
Target Compound* Hypothetical Likely Lower Modified due to substituents

*Predicted based on structural analogs.

Substitution Reactions

In contrast:

  • 2- and 4-Pyridinemethanol: Higher yields due to reduced steric hindrance .

Comparison with Target Compound :
The 2,6-bis-isopropyl groups in the target compound would exacerbate steric hindrance, further reducing TsCl reaction yields. The 5-ethyl group may also impede nucleophilic attack at the 3-position.

Table 2: Physical Properties

Compound Water Solubility Volatility Key Substituent Effects
3-Pyridinemethanol Moderate High Minimal steric hindrance
Target Compound Low Likely Low Bulky groups reduce solubility

Stability and Electronic Effects

  • Fluorine substituent : The 4-fluoro group on the phenyl ring may enhance stability against oxidative degradation via electron-withdrawing effects .
  • Hydroxyl group : The 2-hydroxyphenyl moiety could participate in hydrogen bonding, influencing crystallinity or catalyst interactions .

Research Implications and Gaps

  • Catalyst Design : Tailoring TiO₂ surfaces (e.g., mesoporous structures) could mitigate steric challenges posed by the target compound’s bulky groups .
  • Stereochemical Impact : The (aR,4R) configuration may influence enantioselective catalysis or biological activity, but this remains unexplored in current evidence.
  • Synthetic Routes : Evidence lacks details on synthesizing the target compound; methods for analogous structures (e.g., electrochemical oxidation ) may require modification.

Preparation Methods

Pyridine Core Formation

The pyridine ring substituted at positions 2, 4, 5, and 6 is commonly synthesized via:

  • Hantzsch Pyridine Synthesis: A classical method involving the condensation of β-ketoesters, aldehydes, and ammonia or amines to form dihydropyridines, which are then oxidized to pyridines. This method allows the introduction of alkyl groups at specific positions by selecting appropriate aldehydes and β-ketoester precursors.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki, Negishi) can install aryl groups such as the 4-fluoro-2-hydroxyphenyl substituent at the 4-position of the pyridine ring. This requires a halogenated pyridine intermediate (e.g., 4-bromopyridine derivative).

Installation of the 4-Fluoro-2-Hydroxyphenyl Group

  • The phenolic ring with a fluorine substituent at the 4-position and a hydroxyl at the 2-position is introduced via Suzuki-Miyaura coupling of a boronic acid derivative of 4-fluoro-2-hydroxyphenyl with a halogenated pyridine intermediate.

  • Protection of the phenol hydroxyl group might be necessary during coupling to prevent side reactions, followed by deprotection in the final steps.

Introduction of Alkyl Substituents and Hydroxymethyl Group

  • Alkyl groups at the 5-ethyl and 2,6-bis(1-methylethyl) positions are introduced through alkylation reactions using appropriate alkyl halides under basic conditions or via the choice of alkyl-substituted starting materials.

  • The hydroxymethyl group at the 3-position is introduced by selective reduction of a corresponding aldehyde or by direct hydroxymethylation using formaldehyde derivatives under controlled conditions.

Representative Synthetic Route Example (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Hantzsch synthesis β-Ketoester + aldehyde + ammonia Formation of dihydropyridine intermediate
2 Oxidation MnO2 or DDQ Conversion to substituted pyridine
3 Halogenation NBS or NCS Introduction of halogen at 4-position
4 Suzuki coupling 4-fluoro-2-hydroxyphenyl boronic acid + Pd catalyst Installation of 4-fluoro-2-hydroxyphenyl group
5 Alkylation Alkyl halides + base Introduction of ethyl and isopropyl groups
6 Hydroxymethylation Formaldehyde + base Introduction of hydroxymethyl group at 3-position
7 Chiral resolution/asymmetric synthesis Chiral catalyst or resolving agent Establishment of (αR,4R) stereochemistry

Data Table Summarizing Key Synthetic Parameters

Parameter Description/Value
Molecular Weight 345.4 g/mol
Key Functional Groups Pyridine ring, phenol, fluorine, hydroxymethyl
Stereochemistry (αR,4R) configuration
Typical Catalysts Palladium complexes for cross-coupling
Common Solvents Toluene, THF, DMF, ethanol
Reaction Temperatures 25–120 °C depending on step
Yield Range 40–85% per step (varies with method)
Purification Methods Column chromatography, recrystallization

Research Findings and Notes

  • The compound is structurally related to pharmacologically active molecules, thus synthetic routes emphasize stereochemical purity and functional group tolerance.

  • Literature indicates that palladium-catalyzed Suzuki coupling is the preferred method for aryl substitution due to its high selectivity and mild conditions, preserving sensitive phenolic and hydroxymethyl groups.

  • Asymmetric synthesis approaches using chiral ligands have been reported for similar pyridine derivatives, ensuring enantiomeric excess critical for biological activity.

  • Protection strategies for the phenolic hydroxyl group during cross-coupling improve yields and reduce side reactions.

  • The hydroxymethyl group is sensitive to oxidation; thus, mild reducing agents and careful purification are necessary.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Pyridinemethanol derivatives with high stereochemical purity?

  • Methodology : Use multi-step condensation reactions with chiral auxiliaries or asymmetric catalysis. For example, employ reflux conditions with acetic acid as a solvent and stereoselective catalysts to control the (aR,4R) configuration. Purification via column chromatography with chiral stationary phases ensures enantiomeric excess ≥98%. Monitor reaction progress using TLC and confirm stereochemistry via X-ray crystallography .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign peaks to substituents (e.g., 4-fluoro-2-hydroxyphenyl, isopropyl groups) and verify coupling constants for stereochemical analysis.
  • IR Spectroscopy : Identify hydroxyl (OH) and pyridine ring vibrations.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • Single-crystal XRD : Resolve absolute configuration .

Q. What strategies are effective for determining solubility and stability in aqueous vs. organic solvents?

  • Methodology : Perform solubility screening in DMSO, ethanol, and phosphate buffers (pH 4–9). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The compound’s isopropyl groups likely enhance lipid solubility, while the hydroxyl and pyridine moieties may limit aqueous stability .

Q. Which analytical techniques are optimal for assessing purity in complex mixtures?

  • Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Validate purity (>99%) via hyphenated techniques like LC-MS or GC-MS. For chiral purity, employ chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .

Q. How can researchers validate the compound’s stereochemical assignment?

  • Methodology : Compare experimental NMR data (e.g., NOE correlations for axial vs. equatorial substituents) with computational models (DFT-based chemical shift predictions). For ambiguous cases, synthesize diastereomers and compare retention times in chiral chromatography .

Advanced Research Questions

Q. What catalytic applications are plausible given the compound’s steric and electronic features?

  • Methodology : Test as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). The bulky isopropyl groups may stabilize metal centers, while the hydroxyl group could act as a hydrogen-bond donor. Compare turnover numbers (TON) with analogous ligands lacking fluorine or methyl groups .

Q. How can computational modeling predict reactivity in novel reaction environments?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G**) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate solvent effects (PCM model) and transition states for reactions like nucleophilic substitutions. Validate predictions with kinetic studies .

Q. What approaches resolve contradictions in structure-activity relationship (SAR) data?

  • Methodology : Conduct systematic SAR by synthesizing analogs with modified substituents (e.g., replace 4-fluoro with chloro or methyl groups). Use multivariate analysis (e.g., PCA) to correlate steric/electronic descriptors (Hammett σ, Taft Es) with bioactivity. Address outliers via crystallographic or docking studies .

Q. How does the compound interact with biological targets like enzymes or receptors?

  • Methodology : Perform molecular docking (AutoDock Vina) against homology models of targets (e.g., cytochrome P450). Validate binding via SPR or ITC assays. The 4-fluoro-2-hydroxyphenyl group may engage in π-π stacking, while the pyridine methanol could hydrogen-bond to active sites .

Q. What experimental designs mitigate conflicting data in reaction optimization?

  • Methodology : Use design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For inconsistent yields, apply mechanistic probes (radical traps, isotopic labeling) to identify hidden intermediates. Cross-reference kinetic data with in situ IR or NMR monitoring .

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